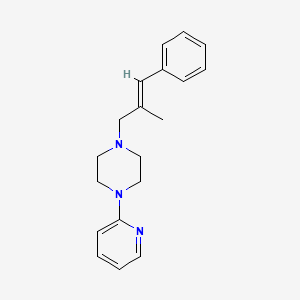![molecular formula C14H18ClN3O2 B5911297 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B5911297.png)
1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. This compound is also known as CMA and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone is not fully understood. However, it has been shown to inhibit the growth of bacteria, fungi, and viruses by interfering with their metabolic processes. This compound has also been shown to induce apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacterial, fungal, and viral strains. It has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone in lab experiments include its high purity and yield, as well as its potential applications in a variety of research areas. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are a number of future directions for the study of 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone. These include further research into its mechanism of action, as well as its potential applications in the development of new drugs for the treatment of various diseases. Additionally, this compound could be further studied for its potential use as a chemotherapeutic agent for the treatment of cancer.
Métodos De Síntesis
The synthesis of 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone involves the reaction of 3-chloro-2-methylbenzaldehyde with hydrazine hydrate to form 3-chloro-2-methylbenzaldehyde hydrazone. The hydrazone is then reacted with morpholine and acetic anhydride to yield 1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone. This synthesis method has been optimized for high yields and purity.
Aplicaciones Científicas De Investigación
1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone has been extensively studied for its potential applications in scientific research. This compound has been shown to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as a chemotherapeutic agent for the treatment of cancer. Additionally, this compound has been shown to have potential applications in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
(1E)-1-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-10-12(15)4-3-5-13(10)16-17-14(11(2)19)18-6-8-20-9-7-18/h3-5,16H,6-9H2,1-2H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGVYZAYDLSGML-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NN=C(C(=O)C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/N=C(\C(=O)C)/N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-3-oxopropanoic acid](/img/structure/B5911220.png)
![2-(2,5-dimethyl-1H-indol-3-yl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911225.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate](/img/structure/B5911230.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B5911238.png)


![N-(4-{[(3-chloro-4-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5911256.png)
![ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5911265.png)
![N-acetyl-N-{2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B5911271.png)
![1-[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B5911275.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911277.png)
![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5911301.png)
